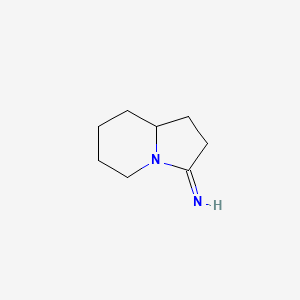

Octahydroindolizin-3-imine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H14N2 |

|---|---|

Molecular Weight |

138.21 g/mol |

IUPAC Name |

2,5,6,7,8,8a-hexahydro-1H-indolizin-3-imine |

InChI |

InChI=1S/C8H14N2/c9-8-5-4-7-3-1-2-6-10(7)8/h7,9H,1-6H2 |

InChI Key |

VNJHIPCVZNOPEN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN2C(C1)CCC2=N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Novel Indolizidine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and recent advancements in the discovery and isolation of novel indolizidine alkaloids. This class of nitrogen-containing heterocyclic compounds, characterized by a fused five- and six-membered ring system, has garnered significant attention in the scientific community due to a wide range of promising biological activities, including potent anticancer, anti-inflammatory, and antiviral properties. This guide details the critical steps from natural source selection to the complete structural elucidation of these complex molecules, supported by detailed experimental protocols and quantitative data.

Introduction to Indolizidine Alkaloids

Indolizidine alkaloids are a diverse group of natural products found in various organisms, including plants, fungi, and marine invertebrates.[1] Their structural complexity and potent bioactivities make them attractive targets for drug discovery and development. A significant subset of this class is the phenanthroindolizidine alkaloids, such as tylophorine and antofine, which have been extensively studied for their cytotoxic effects against various cancer cell lines.[2][3] Recent research has expanded to explore novel indolizidine alkaloids from diverse sources like endophytic fungi and marine organisms, revealing unique structural features and biological profiles.

The Discovery and Isolation Workflow

The journey from a natural source to a purified, characterized novel indolizidine alkaloid is a multi-step process that requires a combination of classical natural product chemistry techniques and modern analytical instrumentation.

Source Selection and Extraction

The initial step involves the careful selection of a biological source known or likely to produce alkaloids. Plants from the Asclepiadaceae family, such as Tylophora and Cynanchum species, are well-documented producers of phenanthroindolizidine alkaloids.[2][4] Endophytic fungi and marine sponges have also emerged as promising sources of novel indolizidine structures.

Experimental Protocol: Extraction of Alkaloids from Cynanchum vincetoxicum

-

Plant Material Preparation: Air-dry the aerial parts of Cynanchum vincetoxicum and grind them into a fine powder.

-

Maceration: Macerate the powdered plant material (e.g., 500 g) with methanol (e.g., 3 x 2 L) at room temperature for 72 hours.

-

Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Acid-Base Extraction:

-

Suspend the crude extract in 5% aqueous HCl and partition with dichloromethane (DCM) to remove neutral and weakly acidic compounds.

-

Basify the acidic aqueous layer to pH 9-10 with 25% aqueous NH4OH.

-

Extract the aqueous layer with DCM (e.g., 3 x 500 mL) to obtain the crude alkaloid fraction.

-

Wash the combined DCM extracts with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Chromatographic Separation and Purification

The crude alkaloid extract is a complex mixture that requires multiple chromatographic steps for the isolation of individual compounds.

Experimental Protocol: Isolation of a Novel Seco-antofine N-oxide from Cynanchum vincetoxicum

This protocol is based on the isolation of (-)-10β,13aα-secoantofine N-oxide.[2]

-

Vacuum Liquid Chromatography (VLC):

-

Subject the crude alkaloid fraction (e.g., 2 g) to VLC on a silica gel column.

-

Elute with a stepwise gradient of increasing polarity, for example, a mixture of DCM and methanol (e.g., 100:0 to 80:20).

-

Combine fractions based on their Thin Layer Chromatography (TLC) profiles.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Further purify the fractions containing the target compound by preparative HPLC.

-

Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA). For example, a linear gradient from 20% to 50% acetonitrile over 40 minutes.

-

Flow Rate: 10 mL/min.

-

Detection: UV detection at 254 nm and 280 nm.

-

Collect the peak corresponding to the novel alkaloid.

-

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) provides the exact mass of the molecule, allowing for the determination of its molecular formula. Tandem mass spectrometry (MS/MS) experiments reveal fragmentation patterns that offer clues about the compound's structure.

Experimental Data: HR-ESI-MS of (-)-10β,13aα-secoantofine N-oxide [2]

-

[M+H]+ ion: m/z 410.1962 (calculated for C24H28NO5+, 410.1967)

The fragmentation of phenanthroindolizidine alkaloids often involves the cleavage of the indolizidine ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A suite of NMR experiments is essential for elucidating the complete structure and stereochemistry of a novel alkaloid.

-

¹H NMR: Provides information about the number and chemical environment of protons.

-

¹³C NMR: Shows the number and types of carbon atoms.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different parts of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons, which helps in determining the relative stereochemistry.

Table 1: ¹H and ¹³C NMR Data for (-)-10β,13aα-secoantofine N-oxide in CDCl₃ [2]

| Position | δH (ppm, J in Hz) | δC (ppm) |

| 1 | 7.92 (d, 8.8) | 127.5 |

| 2 | 7.28 (dd, 8.8, 2.4) | 104.1 |

| 3 | - | 159.2 |

| 4 | 7.20 (d, 2.4) | 104.5 |

| 5 | 7.82 (s) | 124.9 |

| 6 | - | 158.5 |

| 7 | 7.45 (s) | 103.2 |

| 8 | 8.25 (s) | 128.1 |

| 9 | 4.95 (d, 14.0), 4.25 (d, 14.0) | 55.9 |

| 10 | 4.85 (m) | 75.1 |

| 11α | 2.40 (m) | 28.9 |

| 11β | 2.20 (m) | |

| 12α | 2.10 (m) | 22.1 |

| 12β | 1.95 (m) | |

| 13α | 3.55 (m) | 48.2 |

| 13β | 3.25 (m) | |

| 13a | - | 72.1 |

| 14 | 4.15 (s) | 65.2 |

| 3-OMe | 3.98 (s) | 55.5 |

| 6-OMe | 4.05 (s) | 55.6 |

| 7-OMe | 4.10 (s) | 56.2 |

Biological Activity and Mechanism of Action

Newly isolated indolizidine alkaloids are typically screened for a variety of biological activities, with a significant focus on their anticancer potential.

Cytotoxicity Screening

The cytotoxic activity of a novel compound is evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.

Table 2: Cytotoxicity (IC₅₀) of Phenanthroindolizidine Alkaloids [2][3]

| Compound | KB-3-1 (nM) | KB-V1 (nM) | HCT116 (µM) | HT29 (µM) | HepG2 (µM) |

| (-)-10β-antofine N-oxide | ~100 | - | - | - | - |

| (-)-10β,13aα-14β-hydroxyantofine N-oxide | ~100 | - | - | - | - |

| (-)-10β,13aα-secoantofine N-oxide | >1000 | - | - | - | - |

| YS306 | - | - | 1.8 | 2.5 | 3.2 |

| YS206 | - | - | 2.1 | 3.8 | 4.1 |

Mechanism of Action: Cell Cycle Arrest and Apoptosis

Many phenanthroindolizidine alkaloids exert their anticancer effects by inducing cell cycle arrest and apoptosis (programmed cell death).[3]

Studies have shown that compounds like YS306 and YS206 can induce cell cycle arrest at the G2/M phase in cancer cells.[3] This prevents the cells from dividing and proliferating.

Conclusion

The discovery and isolation of novel indolizidine alkaloids remains a vibrant and promising area of natural product research. The combination of traditional extraction and chromatographic techniques with modern spectroscopic methods allows for the efficient identification and characterization of these complex molecules. The potent and diverse biological activities of indolizidine alkaloids, particularly their anticancer properties, underscore their potential as lead compounds for the development of new therapeutics. This guide provides a foundational framework for researchers and professionals in the field to navigate the intricate process of bringing these natural wonders from the field to the forefront of drug discovery.

References

- 1. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 2. Cytotoxic activity of some phenanthroindolizidine N-oxide alkaloids from Cynanchum vincetoxicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phenanthroindolizidine Alkaloids Isolated from Tylophora ovata as Potent Inhibitors of Inflammation, Spheroid Growth, and Invasion of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Biodiversity of Indolizidine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolizidine alkaloids represent a structurally diverse class of nitrogen-containing heterocyclic compounds with significant and varied biological activities. Their potent inhibition of key enzymes involved in metabolic and cellular signaling pathways has positioned them as promising lead compounds in the development of therapeutics for a range of diseases, including cancer, viral infections, and genetic disorders. This technical guide provides a comprehensive overview of the natural sources, biodiversity, and associated biological activities of these alkaloids. Detailed experimental protocols for their extraction and isolation are provided, alongside a quantitative analysis of their occurrence. Furthermore, key signaling pathways affected by these compounds are illustrated to provide a deeper understanding of their mechanisms of action.

Natural Sources and Biodiversity

Indolizidine alkaloids are biosynthesized by a wide array of organisms, spanning the plant, animal, and microbial kingdoms. This widespread distribution contributes to their remarkable structural and functional diversity.

1.1. Plant Sources

Plants are a rich source of indolizidine alkaloids, with the Fabaceae (legume) family being a particularly prominent producer. Genera such as Astragalus, Oxytropis, and Swainsona, commonly known as locoweeds, are well-documented sources of the potent α-mannosidase inhibitor, swainsonine .[1] Another significant plant source is Castanospermum australe (Moreton Bay Chestnut), the seeds of which contain high concentrations of castanospermine , a powerful glucosidase inhibitor.[2] Other plant families known to produce these alkaloids include Elaeocarpaceae and Asclepiadaceae.

1.2. Amphibian Sources

The skin of poison dart frogs (family Dendrobatidae ) is a well-known reservoir of a diverse array of lipophilic alkaloids, including a major class known as pumiliotoxins .[3][4] These frogs do not synthesize the alkaloids themselves but sequester them from their diet of arthropods, such as ants and mites.[4] The concentration and composition of these alkaloids can vary significantly between different frog populations and species.[3]

1.3. Fungal and Bacterial Sources

The microbial world also contributes to the diversity of indolizidine alkaloids. The fungus Rhizoctonia leguminicola is a known producer of slaframine and swainsonine . More recently, endophytic fungi of the genus Undifilum, living in symbiotic relationships with locoweeds, have been identified as the true producers of swainsonine in these plants. Bacteria, particularly of the genus Streptomyces, have also been shown to synthesize various indolizidine derivatives.

Quantitative Analysis of Indolizidine Alkaloids in Natural Sources

The concentration of indolizidine alkaloids can vary significantly depending on the source organism, its geographical location, and environmental conditions. The following table summarizes some reported quantitative data for representative indolizidine alkaloids.

| Alkaloid | Natural Source | Plant/Animal Part | Concentration/Yield | Reference |

| Swainsonine | Astragalus lentiginosus (Spotted Locoweed) | Whole Plant | Identified as a major constituent | [1] |

| Swainsonine | Astragalus arequipensis | Leaves and Stems | 0.05% of dry weight | |

| Castanospermine | Castanospermum australe (Moreton Bay Chestnut) | Seeds | High concentration | [2] |

| Pumiliotoxin (+)-251D | Epipedobates tricolor (Poison Dart Frog) | Skin | 6 to 9 µg/cm² | [3] |

| Pumiliotoxin (+)-251D | Dendrobates species (Poison Dart Frog) | Skin | Varies significantly | [3] |

Experimental Protocols: Extraction and Isolation

The isolation of indolizidine alkaloids from natural sources typically involves a multi-step process that leverages their basicity and polarity. Below is a representative protocol for the extraction and purification of these compounds from plant material.

3.1. General Workflow for Extraction and Isolation

3.2. Detailed Methodology

-

Sample Preparation: The plant material is dried to a constant weight and finely powdered to increase the surface area for extraction.

-

Acid Extraction: The powdered material is macerated or refluxed with a dilute acid solution (e.g., 1-5% HCl or acetic acid). This protonates the basic nitrogen of the alkaloids, forming water-soluble salts.

-

Filtration and Defatting: The acidic extract is filtered to remove solid plant debris. To remove non-polar compounds like fats and chlorophyll, the acidic aqueous extract can be washed with a non-polar solvent like hexane.

-

Basification: The acidic aqueous extract is then basified by the addition of a base (e.g., ammonium hydroxide or sodium carbonate) to a pH of 9-11. This deprotonates the alkaloid salts, converting them back to their free base form, which is less soluble in water and more soluble in organic solvents.

-

Solvent Partitioning (Liquid-Liquid Extraction): The basified aqueous solution is then repeatedly extracted with an immiscible organic solvent such as dichloromethane, chloroform, or ethyl acetate. The free base alkaloids will partition into the organic layer.

-

Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and then concentrated under reduced pressure using a rotary evaporator to yield a crude alkaloid extract.

-

Purification: The crude extract is further purified using chromatographic techniques.

-

Column Chromatography: The crude extract is loaded onto a silica gel or alumina column and eluted with a solvent system of increasing polarity (e.g., a gradient of methanol in chloroform). Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the desired alkaloid.

-

Preparative High-Performance Liquid Chromatography (HPLC): For higher purity, preparative HPLC can be employed.

-

-

Characterization: The purified alkaloid is then characterized using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and purity.

Signaling Pathways and Mechanisms of Action

Indolizidine alkaloids exert their biological effects by targeting specific enzymes and cellular pathways.

4.1. Swainsonine: Inhibition of α-Mannosidase II and Disruption of N-Glycosylation

Swainsonine is a potent and specific inhibitor of Golgi α-mannosidase II, a key enzyme in the N-linked glycosylation pathway. This pathway is crucial for the proper folding, trafficking, and function of many glycoproteins. By inhibiting this enzyme, swainsonine prevents the trimming of mannose residues from oligosaccharide chains, leading to the accumulation of hybrid-type glycans and a decrease in complex-type glycans on the cell surface. This alteration of the cellular glycome can have profound effects, including the inhibition of cancer metastasis and modulation of the immune response.

4.2. Castanospermine: Inhibition of Glucosidases and Effects on Glycoprotein Folding

Castanospermine is a potent inhibitor of α- and β-glucosidases.[5] In the endoplasmic reticulum (ER), glucosidases I and II are responsible for trimming terminal glucose residues from newly synthesized N-linked glycans. This trimming is a critical step in the quality control cycle of glycoprotein folding, as it allows glycoproteins to interact with chaperones like calnexin and calreticulin. By inhibiting these glucosidases, castanospermine traps glycoproteins in a glucosylated state, leading to misfolding and retention in the ER. This mechanism is the basis for its antiviral activity, particularly against enveloped viruses that rely on host-cell machinery for the proper folding of their envelope glycoproteins.

Conclusion

The indolizidine alkaloids are a testament to the vast chemical diversity found in nature. Their broad distribution across different biological taxa and their potent and specific biological activities make them a compelling area of research for drug discovery and development. A thorough understanding of their natural sources, biosynthesis, and mechanisms of action is crucial for harnessing their therapeutic potential. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchwithrutgers.com [researchwithrutgers.com]

- 3. A common pumiliotoxin from poison frogs exhibits enantioselective toxicity against mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pumiliotoxin - Wikipedia [en.wikipedia.org]

- 5. Studies on the mechanism of castanospermine inhibition of alpha- and beta-glucosidases [agris.fao.org]

A Technical Guide to the Structural Elucidation of Octahydroindolizine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Octahydroindolizine, also known as indolizidine, is a core heterocyclic scaffold found in a wide array of natural products, particularly alkaloids. These compounds exhibit a diverse range of biological activities, making them attractive targets for drug discovery and development. The precise determination of their three-dimensional structure is paramount for understanding their structure-activity relationships (SAR) and mechanism of action. This guide provides an in-depth overview of the modern spectroscopic and analytical techniques employed in the structural elucidation of novel octahydroindolizine derivatives.

Core Analytical Techniques

The structural characterization of octahydroindolizine derivatives relies on a combination of powerful analytical methods. Primarily, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography are utilized to unambiguously determine the connectivity, stereochemistry, and conformation of these bicyclic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the solution-state structure of octahydroindolizine derivatives. A systematic analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, providing insights into the molecular framework and relative stereochemistry.

A comprehensive NMR analysis was conducted on Swainsonine, a well-known poly-hydroxylated indolizidine alkaloid, to elucidate its planar structure and relative configuration.[1] The study utilized a suite of NMR experiments, including ¹H, ¹³C, ¹H-¹H COSY, HMQC (HSQC), HMBC, and NOESY, to systematically assign the complex spectra.[1]

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Swainsonine in CD₃OD

| Position | δC (ppm) | δH (ppm) (Multiplicity, J in Hz) |

| 1 | 70.1 | 4.15 (ddd, J = 10.5, 5.0, 3.0) |

| 2 | 68.9 | 3.85 (dd, J = 5.0, 2.5) |

| 3 | 55.4 | 2.55 (m) |

| 5 | 54.1 | 3.10 (m), 2.35 (m) |

| 6 | 29.8 | 1.95 (m), 1.60 (m) |

| 7 | 29.5 | 1.80 (m), 1.45 (m) |

| 8 | 73.5 | 3.60 (m) |

| 8a | 65.2 | 2.80 (m) |

Data extracted from the systematic NMR analysis of Swainsonine.[1]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of octahydroindolizine derivatives and to gain structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

The fragmentation of the octahydroindolizine core is influenced by the position and nature of substituents. Common fragmentation pathways involve the cleavage of bonds adjacent to the nitrogen atom and the loss of substituent groups. Understanding these patterns can help in the structural characterization of unknown derivatives.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including absolute stereochemistry. Obtaining suitable crystals for X-ray diffraction can be a challenging yet crucial step for the unambiguous confirmation of a proposed structure. For many novel heterocyclic compounds, X-ray diffraction studies are the gold standard for structural validation.

Experimental Protocols

NMR Spectroscopy

General Procedure for Structural Elucidation:

-

Sample Preparation: Dissolve 5-10 mg of the purified octahydroindolizine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆) in a 5 mm NMR tube.

-

1D NMR Spectra Acquisition:

-

Acquire a ¹H NMR spectrum to observe the proton chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants.

-

Acquire a ¹³C NMR spectrum, often with proton decoupling, to determine the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Spectra Acquisition:

-

¹H-¹H COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the relative stereochemistry and conformation of the molecule.

-

-

Data Analysis: Integrate the information from all spectra to assign all ¹H and ¹³C chemical shifts and deduce the complete structure.

Mass Spectrometry

General Procedure for Analysis:

-

Sample Introduction and Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for these types of molecules include Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, while EI is a higher-energy method that results in extensive fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Fragmentation Analysis (MS/MS): To obtain more detailed structural information, tandem mass spectrometry (MS/MS) can be performed. The parent ion of interest is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed.

-

Data Interpretation: Analyze the mass of the molecular ion to confirm the molecular weight. Interpret the fragmentation pattern to deduce structural motifs.

X-ray Crystallography

General Procedure for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution of the purified compound.

-

Crystal Mounting: Mount a suitable crystal on a goniometer head.

-

Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) and collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: Process the collected diffraction data to solve and refine the crystal structure using specialized software. This process yields the precise atomic coordinates, bond lengths, bond angles, and torsional angles of the molecule in the crystal lattice.

Visualized Workflows and Pathways

General Experimental Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the structural elucidation of a novel octahydroindolizine derivative, from initial synthesis or isolation to final structure confirmation.

Common Mass Spectrometry Fragmentation Pathways

This diagram illustrates some of the common fragmentation patterns that can be expected in the mass spectrum of a substituted octahydroindolizine derivative under electron ionization (EI).

References

The Fundamental Properties of Polyhydroxylated Indolizidines: A Technical Guide for Drug Discovery

Abstract

Polyhydroxylated indolizidines represent a pivotal class of naturally occurring and synthetic compounds that have garnered significant attention in the fields of chemical biology and drug development. Their structural mimicry of monosaccharide transition states enables them to potently and selectively inhibit various glycosidases, enzymes crucial for a myriad of biological processes. This technical guide provides an in-depth exploration of the core fundamental properties of these iminosugar alkaloids, with a focus on their chemical characteristics, biological activities, and mechanisms of action. Quantitative data on their inhibitory activities are presented in structured tables for comparative analysis. Detailed experimental protocols for key biological assays are provided to facilitate reproducible research. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to offer a clear graphical representation of their molecular interactions and evaluation processes. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of polyhydroxylated indolizidines.

Introduction

Polyhydroxylated indolizidines are a prominent family of nitrogen-containing heterocyclic compounds characterized by a bicyclic indolizidine core adorned with multiple hydroxyl groups. Their stereochemistry closely resembles that of pyranose and furanose sugars, positioning them as carbohydrate mimetics. This structural similarity is the cornerstone of their biological activity, allowing them to function as competitive inhibitors of glycosidases. These enzymes play critical roles in numerous physiological and pathological processes, including glycoprotein processing, lysosomal catabolism, and intestinal digestion. Consequently, the ability of polyhydroxylated indolizidines to modulate glycosidase activity has made them valuable tools for studying carbohydrate metabolism and promising candidates for the development of therapeutics against a range of diseases, including cancer, viral infections, and metabolic disorders.[1] Prominent examples of this class include swainsonine, castanospermine, and lentiginosine, each exhibiting distinct inhibitory profiles and therapeutic potential.

Chemical Structure and Properties

The core chemical structure of a polyhydroxylated indolizidine consists of a fused pyrrolidine and piperidine ring system, forming the azabicyclo[4.3.0]nonane skeleton. The number, position, and stereochemical orientation of the hydroxyl groups appended to this core are critical determinants of their biological specificity and potency. The nitrogen atom at the ring junction is typically protonated at physiological pH, contributing to the polar nature of these molecules and their ability to interact with the active sites of target enzymes. The synthesis of these complex molecules is a significant area of research, with numerous strategies developed to achieve stereoselective control and generate diverse analogues for structure-activity relationship (SAR) studies.

Biological Activity and Therapeutic Potential

The primary biological activity of polyhydroxylated indolizidines is the inhibition of glycosidases. This inhibitory action stems from their ability to mimic the transition state of the glycosidic bond cleavage reaction catalyzed by these enzymes. By binding tightly to the enzyme's active site, they prevent the natural substrate from being processed. This modulation of glycosidase activity has far-reaching biological consequences, leading to a diverse range of therapeutic applications.

-

Anticancer Activity: Swainsonine, a potent inhibitor of α-mannosidase II, has demonstrated anticancer and antimetastatic properties.[2][3] Its mechanism involves the disruption of N-linked glycoprotein processing, leading to altered cell surface glycans that can affect cell adhesion, signaling, and immunogenicity.[2][4]

-

Antiviral Activity: Castanospermine, an inhibitor of α-glucosidases I and II, exhibits broad-spectrum antiviral activity against enveloped viruses such as HIV, influenza, and dengue virus.[5][6] By inhibiting the initial steps of N-linked glycan processing in the endoplasmic reticulum, castanospermine disrupts the proper folding and maturation of viral envelope glycoproteins, leading to the production of non-infectious viral particles.[5][6]

-

Metabolic Disorders: The ability of certain polyhydroxylated indolizidines to inhibit intestinal α-glucosidases makes them potential therapeutic agents for type 2 diabetes. By slowing the digestion of complex carbohydrates, they can help to manage postprandial hyperglycemia.

Quantitative Data on Biological Activity

The following tables summarize the inhibitory constants (IC50, Ki) and effective concentrations (EC50) of representative polyhydroxylated indolizidines against various glycosidases and viruses. This data provides a quantitative basis for comparing the potency and selectivity of these compounds.

Table 1: Glycosidase Inhibition by Polyhydroxylated Indolizidines

| Compound | Target Enzyme | Source | IC50 / Ki | Reference |

| Swainsonine | α-Mannosidase II | Golgi | 20–50 nM (Ki) | [2] |

| Swainsonine | α-Mannosidase | Apis mellifera | 162 nM (IC50) | [7] |

| Castanospermine | α-Glucosidase I & II | Lysosomal | Potent Inhibitor | [8][9] |

| Castanospermine | Amyloglucosidase | Fungal | Competitive Inhibitor | [8] |

| Castanospermine | β-Glucosidase | Almond Emulsin | Competitive Inhibitor | [8] |

| Lentiginosine | Amyloglucosidase | Fungal | 1 x 10⁻⁵ M (Ki) | [10] |

Table 2: Antiviral Activity of Iminosugars (including Polyhydroxylated Indolizidines)

| Compound | Virus | Cell Type | EC50 | Reference |

| Castanospermine | Dengue Virus (DENV) | MDMΦs | ~10.6 µM | [11][12] |

| Celgosivir (Castanospermine derivative) | Dengue Virus (DENV) | MDMΦs | ~1.5 µM | [11][12] |

| NN-DNJ (Deoxynojirimycin derivative) | Dengue Virus (DENV) | MDMΦs | ~1.2 µM | [11][12] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of polyhydroxylated indolizidines.

Glycosidase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a polyhydroxylated indolizidine against a specific glycosidase using a chromogenic substrate.

Materials:

-

Glycosidase enzyme (e.g., α-glucosidase from baker's yeast)

-

Chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside)

-

Polyhydroxylated indolizidine inhibitor

-

Assay buffer (e.g., 100 mM sodium phosphate buffer, pH 6.8)

-

Stop solution (e.g., 1 M sodium carbonate)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the polyhydroxylated indolizidine inhibitor in the assay buffer.

-

In a 96-well microplate, add a fixed volume of the enzyme solution to each well.

-

Add the various concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the chromogenic substrate to each well.

-

Incubate the reaction mixture at the same temperature for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding the stop solution to each well. The stop solution will also develop the color of the product.

-

Measure the absorbance of the product (e.g., p-nitrophenol) at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

-

Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of polyhydroxylated indolizidines on a specific cell line.[13][14][15][16][17]

Materials:

-

Cell line of interest (e.g., a cancer cell line)

-

Complete cell culture medium

-

Polyhydroxylated indolizidine compound

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plate

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.[14]

-

Prepare serial dilutions of the polyhydroxylated indolizidine compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include untreated control wells.

-

Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours) in the CO2 incubator.[14]

-

After the incubation period, add a specific volume of MTT solution to each well and incubate for an additional 2-4 hours.[14] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[13]

-

Carefully remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.[14]

-

Gently shake the plate to ensure complete dissolution of the crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.[14]

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Antiviral Plaque Reduction Assay

This protocol details a plaque reduction assay to evaluate the antiviral activity of a polyhydroxylated indolizidine against a specific virus.[18][19]

Materials:

-

Host cell line susceptible to the virus

-

Virus stock of known titer

-

Complete cell culture medium

-

Polyhydroxylated indolizidine compound

-

Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)

-

Staining solution (e.g., crystal violet solution)

-

Fixing solution (e.g., 10% formalin)

-

6-well or 12-well cell culture plates

Procedure:

-

Seed the host cells in multi-well plates and grow them to form a confluent monolayer.

-

Prepare serial dilutions of the virus stock in serum-free medium.

-

Prepare different concentrations of the polyhydroxylated indolizidine compound in the culture medium.

-

Pre-treat the cell monolayers with the medium containing the compound for a specific period.

-

Infect the pre-treated cells with a specific amount of virus (e.g., 100 plaque-forming units per well).

-

Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

-

Remove the virus inoculum and wash the cells with PBS.

-

Add the overlay medium containing the respective concentrations of the compound to each well. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.

-

Incubate the plates for several days until visible plaques are formed.

-

Fix the cells with the fixing solution and then stain them with the staining solution.

-

After staining, the plaques will appear as clear zones against a background of stained, uninfected cells.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control.

-

Determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by polyhydroxylated indolizidines and a general workflow for their biological evaluation.

Caption: Inhibition of N-linked glycoprotein processing by castanospermine and swainsonine.

Caption: General workflow for the biological evaluation of polyhydroxylated indolizidines.

Conclusion

Polyhydroxylated indolizidines stand as a versatile and powerful class of molecules with significant therapeutic potential. Their ability to selectively inhibit key glycosidases provides a molecular basis for their diverse biological activities, ranging from anticancer and antiviral to metabolic regulation. The continued exploration of their structure-activity relationships, coupled with the development of efficient synthetic methodologies, will undoubtedly lead to the discovery of novel and more potent analogues with improved pharmacological profiles. This technical guide has provided a comprehensive overview of the fundamental properties of these compounds, offering a valuable resource to guide future research and development efforts in this exciting field. The detailed experimental protocols and visual representations of their mechanisms of action are intended to empower researchers to further unravel the complexities of these fascinating molecules and harness their potential for the betterment of human health.

References

- 1. Swainsonine inhibits the biosynthesis of complex glycoproteins by inhibition of Golgi mannosidase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure of Golgi α-mannosidase II: a target for inhibition of growth and metastasis of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Swainsonine - Wikipedia [en.wikipedia.org]

- 4. Plants Poisonous to Livestock - Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms of antiviral activity of iminosugars against dengue virus | Oxford Antiviral Drug Discovery Unit [zitzmannlab.web.ox.ac.uk]

- 7. Developmental and loco-like effects of a swainsonine-induced inhibition of α-mannosidase in the honey bee, Apis mellifera - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies on the mechanism of castanospermine inhibition of alpha- and beta-glucosidases [agris.fao.org]

- 9. Natural and Synthetic Inhibitors of Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Lentiginosine, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Iminosugars Inhibit Dengue Virus Production via Inhibition of ER Alpha-Glucosidases—Not Glycolipid Processing Enzymes | PLOS Neglected Tropical Diseases [journals.plos.org]

- 12. In vitro evaluation of iminosugar antiviral efficacy against DENV. [plos.figshare.com]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. protocols.io [protocols.io]

Spectroscopic Characterization of Indolizidine Stereoisomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Indolizidine alkaloids, a class of bicyclic nitrogen-containing natural products, exhibit a wide range of biological activities, making them attractive targets for drug discovery and development. The stereochemistry of these molecules is often crucial for their biological function, necessitating robust analytical methods for the unambiguous determination of their three-dimensional structure. This technical guide provides a comprehensive overview of the key spectroscopic techniques used for the characterization of indolizidine stereoisomers, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Circular Dichroism (VCD).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Relative Stereochemistry

NMR spectroscopy is the most powerful tool for determining the constitution and relative stereochemistry of indolizidine alkaloids. Analysis of proton (¹H) and carbon-¹³ (¹³C) NMR spectra, along with two-dimensional correlation experiments, allows for the assignment of all atoms within the molecule and provides crucial information about the spatial orientation of substituents.

Key NMR Parameters for Stereochemical Assignment

The chemical shifts (δ) and coupling constants (J) of protons and carbons in the indolizidine core are highly sensitive to their stereochemical environment. Diastereomers will exhibit distinct NMR spectra, with noticeable differences in these parameters.

¹H NMR: The chemical shifts of protons attached to stereogenic centers and the coupling constants between them are particularly informative. For example, the coupling constants between vicinal protons (³JHH) can be used to determine dihedral angles according to the Karplus equation, providing insights into the ring conformation and the relative orientation of substituents. The stereochemistry of the ring junction in indolizidine alkaloids significantly influences the chemical shifts of the bridgehead protons.

¹³C NMR: The chemical shifts of carbon atoms are also affected by their stereochemical environment. The spatial arrangement of substituents can cause shielding or deshielding effects, leading to distinct ¹³C NMR spectra for different stereoisomers.

Comparative NMR Data for Indolizidine Stereoisomers

The following table summarizes the ¹H and ¹³C NMR data for a representative set of indolizidine stereoisomers. These values can serve as a reference for the identification and stereochemical assignment of new indolizidine derivatives.

| Compound | Position | ¹H Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| (5R,8S,8aS)-Indolizidin-8-ol | H-5 | 3.15 (m) | 64.2 | |

| H-8 | 4.02 (br s) | 68.5 | ||

| H-8a | 2.18 (m) | 60.1 | ||

| (5S,8R,8aR)-Indolizidin-8-ol | H-5 | 3.25 (m) | 64.0 | |

| H-8 | 4.10 (br s) | 68.3 | ||

| H-8a | 2.25 (m) | 59.9 | ||

| (5R,8R,8aS)-Indolizidin-8-ol | H-5 | 3.05 (m) | 63.8 | |

| H-8 | 3.95 (t) | J = 4.5 | 70.2 | |

| H-8a | 2.05 (m) | 61.5 | ||

| (5S,8S,8aR)-Indolizidin-8-ol | H-5 | 3.18 (m) | 63.5 | |

| H-8 | 3.88 (t) | J = 4.2 | 70.0 | |

| H-8a | 2.12 (m) | 61.2 |

Note: The data presented here is a compilation from various sources and should be used as a general guide. Specific chemical shifts and coupling constants can vary depending on the solvent and other experimental conditions.

Experimental Protocol for NMR Analysis

A standard protocol for the NMR analysis of indolizidine stereoisomers is as follows:

-

Sample Preparation: Dissolve 1-5 mg of the purified indolizidine alkaloid in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or D₂O).

-

¹H NMR: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 150-200 ppm and a longer relaxation delay (2-5 seconds) to ensure accurate integration if desired.

-

2D NMR: Acquire two-dimensional correlation spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are crucial for determining the relative stereochemistry by identifying protons that are close in space.

Mass Spectrometry (MS): Identifying and Differentiating Stereoisomers

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of indolizidine alkaloids. Furthermore, the fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information and, in some cases, allow for the differentiation of stereoisomers.[1]

Fragmentation of Indolizidine Alkaloids

The fragmentation of the indolizidine core is influenced by the position and stereochemistry of substituents. Common fragmentation pathways involve the cleavage of the bicyclic ring system. Stereochemical differences can lead to variations in the relative abundances of fragment ions, providing a basis for distinguishing between diastereomers. For instance, a highly stereospecific retro-Diels-Alder process has been observed in the mass spectra of some related heterocyclic systems under electron ionization (EI) conditions.[1]

Experimental Protocol for MS Analysis

A general protocol for the LC-MS/MS analysis of indolizidine stereoisomers is as follows:

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the purified alkaloid in a suitable solvent (e.g., methanol or acetonitrile) compatible with the LC-MS system.

-

Chromatographic Separation: Inject the sample onto a reverse-phase C18 column and elute with a gradient of water and acetonitrile, both typically containing a small amount of formic acid or ammonium formate to promote ionization.

-

Mass Spectrometric Detection:

-

Ionization: Use electrospray ionization (ESI) in positive ion mode, as the basic nitrogen atom of the indolizidine core is readily protonated.

-

MS Scan: Acquire full scan mass spectra to determine the protonated molecular ion [M+H]⁺.

-

MS/MS Analysis: Perform collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) on the protonated molecular ion to generate fragment ions. The fragmentation pattern can be used for structural confirmation and comparison between stereoisomers.

-

Vibrational Circular Dichroism (VCD) Spectroscopy: Determining Absolute Configuration

Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration of a stereocenter can be unambiguously determined.

The VCD Approach

The VCD spectrum is highly sensitive to the three-dimensional structure of a molecule. The process of determining the absolute configuration using VCD involves the following steps:

-

Experimental Measurement: The experimental VCD and infrared (IR) spectra of the indolizidine stereoisomer are recorded.

-

Conformational Search: A computational search for all possible low-energy conformations of the molecule is performed.

-

Quantum Chemical Calculations: For each low-energy conformer, the IR and VCD spectra are calculated using Density Functional Theory (DFT).

-

Spectral Averaging: The calculated spectra of the individual conformers are averaged based on their predicted Boltzmann populations to generate the final theoretical spectrum for a given enantiomer.

-

Comparison and Assignment: The experimental VCD spectrum is compared to the calculated spectra for both enantiomers. A good match allows for the confident assignment of the absolute configuration.

Experimental Protocol for VCD Analysis

A typical experimental protocol for VCD analysis is as follows:

-

Sample Preparation: Prepare a concentrated solution of the purified indolizidine alkaloid (typically 5-20 mg) in a suitable solvent that has minimal absorption in the mid-infrared region of interest (e.g., CDCl₃ or CCl₄). The sample cell path length is usually between 50 and 200 µm.

-

VCD Spectroscopy:

-

Acquire the VCD and IR spectra simultaneously using a VCD spectrometer.

-

The spectra are typically collected over a period of several hours to achieve an adequate signal-to-noise ratio.

-

A solvent spectrum is also acquired and subtracted from the sample spectrum.

-

-

Computational Analysis:

-

Perform a conformational search using molecular mechanics or other suitable methods.

-

Optimize the geometry and calculate the harmonic vibrational frequencies and VCD intensities for each conformer at a suitable level of theory (e.g., B3LYP/6-31G(d)).

-

Generate the Boltzmann-averaged theoretical VCD spectrum and compare it with the experimental spectrum.

-

Conclusion

The comprehensive spectroscopic characterization of indolizidine stereoisomers is a multi-faceted process that relies on the synergistic application of NMR, MS, and VCD techniques. NMR spectroscopy provides detailed information about the relative stereochemistry and conformation. Mass spectrometry confirms the molecular weight and can offer clues to differentiate stereoisomers based on their fragmentation patterns. Finally, VCD spectroscopy, in conjunction with computational chemistry, provides an unambiguous determination of the absolute configuration. By employing these powerful analytical tools, researchers can confidently elucidate the three-dimensional structure of indolizidine alkaloids, which is paramount for understanding their structure-activity relationships and advancing their potential as therapeutic agents.

References

Exploring the Chemical Space of Functionalized Indolizidines: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The indolizidine alkaloid scaffold, a fused bicyclic system containing a nitrogen atom at the bridgehead, represents a privileged structure in medicinal chemistry. Its prevalence in natural products with a wide array of biological activities has spurred extensive research into the synthesis and therapeutic potential of functionalized indolizidines. This technical guide provides an in-depth exploration of the chemical space of these compounds, focusing on their synthesis, biological evaluation, and mechanisms of action, with a view to facilitating their development as next-generation therapeutics.

Synthetic Strategies for Accessing Functionalized Indolizidines

The construction of the indolizidine core and the introduction of diverse functionalities have been achieved through a variety of elegant synthetic strategies. Key methodologies include cycloaddition reactions, transition metal-catalyzed couplings, and multi-step sequences starting from chiral precursors.

1,3-Dipolar Cycloaddition Reactions

A powerful and convergent approach for the synthesis of indolizidine derivatives is the 1,3-dipolar cycloaddition of pyridinium ylides with various dipolarophiles.[1][2] This method allows for the rapid construction of the indolizine core, which can be subsequently reduced to the corresponding indolizidine.

Experimental Protocol: Synthesis of Indolizine Derivatives via 1,3-Dipolar Cycloaddition

-

Preparation of N-(2-Aroylmethyl)picolinium Bromide: A solution of the appropriate picoline (10 mmol) and 2-bromoacetophenone (10 mmol) in dry benzene (50 mL) is refluxed for 4-6 hours. The resulting precipitate is filtered, washed with diethyl ether, and dried to yield the corresponding picolinium bromide.

-

Cycloaddition Reaction: To a stirred suspension of the N-(2-aroylmethyl)picolinium bromide (5 mmol) and an acetylenic dipolarophile (e.g., dimethyl acetylenedicarboxylate, 5 mmol) in anhydrous benzene (50 mL), a solution of triethylamine (0.7 mL) in benzene (10 mL) is added dropwise. The mixture is stirred for 1 hour and then refluxed for 4-6 hours.

-

Workup and Purification: After cooling, the precipitated triethylamine hydrobromide is filtered off. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired indolizine derivative.

Negishi Cross-Coupling Reactions

The Negishi cross-coupling reaction provides a versatile method for the formation of carbon-carbon bonds, enabling the introduction of a wide range of substituents onto the indolizidine scaffold.[3][4] This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst.

Experimental Protocol: General Procedure for Negishi Coupling [5]

-

Preparation of the Organozinc Reagent: An aryl or alkyl halide (1.0 equiv) is dissolved in an anhydrous solvent (e.g., THF, DMF) under an inert atmosphere. The solution is treated with either magnesium or an organolithium reagent to form the corresponding Grignard or organolithium reagent. To this solution, a solution of zinc bromide (1.0 equiv) in the same solvent is added, and the mixture is stirred to form the organozinc reagent.

-

Coupling Reaction: To a separate flask containing the indolizidine halide (1.0 equiv) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) in an anhydrous solvent under an inert atmosphere, the freshly prepared organozinc reagent is added. The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored by TLC.

-

Workup and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Biological Activities and Quantitative Data

Functionalized indolizidines exhibit a broad spectrum of biological activities, including potent anticancer and glycosidase inhibitory effects. The nature and position of substituents on the indolizidine core play a crucial role in determining the potency and selectivity of these compounds.

Anticancer Activity

Numerous studies have demonstrated the potential of functionalized indolizidines as anticancer agents. Their mechanisms of action are diverse and can involve the induction of apoptosis, inhibition of key signaling pathways, and disruption of microtubule dynamics.

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Swainsonine | Glioma cells | - | Repression of miR-92a, inactivation of PI3K/Akt/mTOR pathway | [6] |

| Indolizine Derivative | HepG2 | - | Induction of apoptosis via mitochondria p53 pathway | |

| Evodiamine | Breast Cancer Cells | - | Activation of AKT/p38 pathway | [7] |

| 3,3'-Diindolylmethane | Cervical Cancer Cells | - | Pro-apoptotic effects via MAPK and PI3K signaling pathways | [7] |

Glycosidase Inhibition

A significant number of indolizidine alkaloids are potent and specific inhibitors of glycosidases, enzymes that play critical roles in glycoprotein processing.[8][9] This inhibitory activity has implications for the treatment of various diseases, including cancer and viral infections.[10]

| Compound | Enzyme | Kᵢ (µM) | Source | Reference |

| Swainsonine | Mannosidase II | 0.003 | Rhizoctonia leguminicola | [9] |

| Castanospermine | α-Glucosidase I | - | Castanospermum australe | [11][12] |

| DAB analogues | α-Mannosidase | 0.23 - 1.4 | Synthetic | [9] |

| N-alkylated deoxynojirimycin derivatives | β-Glucosidase | 1.6 - 5.5 | Synthetic | [9] |

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which functionalized indolizidines exert their biological effects is crucial for rational drug design and development. Elucidation of their target proteins and modulation of signaling pathways provides a foundation for optimizing their therapeutic efficacy.

Inhibition of Glycoprotein Processing by Swainsonine

Swainsonine is a potent inhibitor of Golgi α-mannosidase II, a key enzyme in the N-linked glycoprotein processing pathway.[13] This inhibition leads to the accumulation of hybrid-type oligosaccharides and alters the structure and function of cell surface glycoproteins.

Caption: Inhibition of N-linked glycoprotein processing by swainsonine.

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[14][15] Several indolizidine alkaloids have been shown to modulate this pathway, making it a key target for their anticancer effects.[6]

Caption: Modulation of the PI3K/Akt/mTOR signaling pathway by functionalized indolizidines.

Experimental Workflow for Drug Discovery

The discovery and development of novel functionalized indolizidines as therapeutic agents follows a structured workflow, from initial library synthesis to preclinical evaluation.

Caption: A typical workflow for the discovery and development of functionalized indolizidines.

This guide provides a snapshot of the current landscape in the exploration of functionalized indolizidines. The continued development of novel synthetic methodologies, coupled with a deeper understanding of their mechanisms of action, will undoubtedly pave the way for the discovery of new and effective therapeutic agents based on this versatile scaffold.

References

- 1. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 2. jbclinpharm.org [jbclinpharm.org]

- 3. Negishi coupling - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Alkaloid Glycosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Castanospermine, a Potent Inhibitor of Dengue Virus Infection In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Castanospermine inhibits glucosidase I and glycoprotein secretion in human hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Castanospermine - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Alkaloid-based modulators of the PI3K/Akt/mTOR pathway for cancer therapy: Understandings from pharmacological point of view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Initial Pharmacological Blueprint: A Technical Guide to Screening New Indolizidine Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for the initial pharmacological screening of novel indolizidine compounds. Indolizidine alkaloids represent a structurally diverse class of natural and synthetic compounds with a wide array of promising biological activities, including anticancer, antiviral, and glycosidase inhibitory effects. This document outlines detailed experimental protocols, presents key quantitative data for well-characterized indolizidines, and visualizes critical signaling pathways and experimental workflows to guide the early stages of drug discovery and development in this fascinating chemical space.

Data Presentation: Quantitative Bioactivity of Indolizidine Alkaloids

The following tables summarize the in vitro bioactivity of several representative indolizidine alkaloids across various assays. This data serves as a benchmark for researchers screening new derivatives.

Table 1: Cytotoxicity of Indolizidine Alkaloids Against Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |

| Swainsonine | A549 (Human Lung Carcinoma) | MTT | 12 | - | - |

| Tylophorine | KB-3-1 (Human Cervical Carcinoma) | - | 0.003 | Doxorubicin | 0.02 |

| (-)-(R)-13aalpha-antofine | KB-3-1 (Human Cervical Carcinoma) | - | 0.002 | Doxorubicin | 0.02 |

| Pumiliotoxin C | - | Twitch Inhibition | 40 | - | - |

Table 2: Glycosidase Inhibition by Indolizidine Alkaloids

| Compound | Enzyme | Source | Kᵢ (µM) | Inhibition Type |

| Castanospermine | α-Glucosidase | Lysosomal | - | Competitive |

| Castanospermine | β-Glucosidase | Lysosomal | - | Competitive |

| (+)-Lentiginosine | Amyloglucosidase | Aspergillus niger | 2 | Competitive |

| (-)-Lentiginosine | Amyloglucosidase | Aspergillus niger | 70 | Competitive |

Table 3: Receptor Binding Affinity of Indolizidine Alkaloids

| Compound | Receptor Target | Radioligand | IC50 (µM) |

| Pumiliotoxin-CII | Nicotinic Acetylcholine Receptor Ion Channel | [³H]Perhydrohistrionicotoxin | 0.1 (in presence of Carb) |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and standardization in the initial screening cascade.

MTT Assay for Cytotoxicity Screening

This colorimetric assay is a widely used method to assess cell viability and the cytotoxic potential of new compounds. It measures the metabolic activity of cells by quantifying the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[1][2][3]

Materials:

-

96-well flat-bottom sterile microplates

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS), pH 7.4

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS solution)

-

Test indolizidine compounds dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader capable of measuring absorbance at 570 nm

Protocol:

-

Cell Seeding:

-

Harvest and count cells from a logarithmic phase culture.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test indolizidine compounds in culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant and non-toxic to the cells (typically ≤ 0.5%).

-

After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells.

-

Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic agent).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[4]

-

Incubate the plate for an additional 2-4 hours at 37°C in the dark. During this time, viable cells will reduce the MTT to formazan crystals.

-

-

Formazan Solubilization:

-

After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

-

Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

-

Radioligand Receptor Binding Assay

This assay is the gold standard for determining the affinity of a test compound for a specific receptor. It involves the use of a radioactively labeled ligand (radioligand) that binds to the receptor of interest. The ability of a test compound to displace the radioligand from the receptor is measured, from which the inhibitory constant (Ki) can be determined.[5][6]

Materials:

-

Cell membranes or tissue homogenates containing the receptor of interest

-

Radioligand specific for the target receptor (e.g., [³H]-labeled antagonist)

-

Unlabeled competitor (a known ligand for the receptor) for determining non-specific binding

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Test indolizidine compounds

-

96-well filter plates (e.g., GF/C filters)

-

Vacuum manifold for filtration

-

Scintillation cocktail

-

Microplate scintillation counter

Protocol:

-

Membrane Preparation:

-

Prepare a crude membrane fraction from cells or tissues expressing the target receptor by homogenization followed by centrifugation.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

-

-

Assay Setup (Competition Binding):

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane preparation.

-

Non-specific Binding (NSB): Assay buffer, radioligand, a high concentration of an unlabeled competitor, and membrane preparation.

-

Test Compound: Assay buffer, radioligand, varying concentrations of the test indolizidine compound, and membrane preparation.

-

-

The final assay volume is typically 200-250 µL.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach binding equilibrium. Gentle agitation may be required.[7]

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the filter plate using a vacuum manifold. This separates the bound radioligand (retained on the filter) from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

-

Radioactivity Measurement:

-

Dry the filter plate.

-

Add scintillation cocktail to each well.

-

Count the radioactivity in each well using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the pharmacological screening of indolizidine compounds.

Experimental Workflows

Caption: General workflow for the pharmacological screening of new indolizidine compounds.

Signaling Pathways

References

- 1. Pumiliotoxin 251D - Wikipedia [en.wikipedia.org]

- 2. Swainsonine Activates Mitochondria-mediated Apoptotic Pathway in Human Lung Cancer A549 Cells and Retards the Growth of Lung Cancer Xenografts [ijbs.com]

- 3. Pumiliotoxin - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Pumiliotoxin-C and synthetic analogues. A new class of nicotinic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical Perspective on the Discovery of Indolizidine Alkaloids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolizidine alkaloids, a prominent class of nitrogen-containing heterocyclic compounds, have captivated the attention of chemists and pharmacologists for decades. Their diverse array of biological activities, ranging from potent enzyme inhibition to modulation of neuronal channels, has established them as critical leads in drug discovery. This technical guide provides a historical perspective on the discovery of key indolizidine alkaloids, detailing the early methodologies for their isolation, structure elucidation, and synthesis. By examining the foundational discoveries, we gain a deeper appreciation for the evolution of natural product chemistry and the enduring significance of these remarkable molecules.

The Dawn of Discovery: Slaframine and the "Slobbers" Syndrome

The story of indolizidine alkaloid discovery begins not in a pristine laboratory, but in the pastures of the mid-20th century American Midwest. A peculiar and dramatic ailment in livestock, characterized by excessive salivation and colloquially known as "slobbers," prompted intensive investigation. This led researchers to red clover forage infected with the fungus Rhizoctonia leguminicola.

In the late 1950s and 1960s, a team of scientists embarked on the challenge of isolating the causative agent. This pioneering work culminated in the isolation of the first indolizidine alkaloid, slaframine.

Key Discovery: Slaframine

-

Year of Isolation: 1968

-

Source: Rhizoctonia leguminicola

-

Initial Biological Activity: Parasympathomimetic, inducing profuse salivation.

Experimental Protocols: The First Isolation and Characterization of Slaframine

The early methods for isolating slaframine laid the groundwork for future alkaloid extraction techniques. While the exact, detailed protocols from the original publications are not fully accessible, the general approach can be reconstructed based on established methods of the time, such as the Stas-Otto method for alkaloid extraction.

Isolation and Purification:

-

Extraction: The fungal culture or infected plant material was typically extracted with a polar solvent such as ethanol.

-

Acid-Base Extraction: The crude extract was acidified to protonate the basic alkaloid, rendering it water-soluble. This aqueous solution was then washed with a nonpolar organic solvent to remove neutral and acidic impurities.

-

Liberation of the Free Base: The acidic aqueous layer was then made alkaline, typically with ammonia, to deprotonate the alkaloid, causing it to precipitate or become extractable into a nonpolar organic solvent like chloroform or ether.

-

Chromatography: The resulting crude alkaloid was then subjected to further purification using techniques such as column chromatography on alumina or silica gel.

Structure Elucidation:

The determination of slaframine's structure was a significant achievement, relying on the spectroscopic and chemical degradation methods of the era.

-

Elemental Analysis: Combustion analysis was used to determine the empirical formula.

-

Mass Spectrometry: Early mass spectrometry provided the molecular weight and fragmentation patterns, offering clues to the molecule's composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy, in its early stages of application to complex molecules, was crucial in determining the number and connectivity of protons.

-

Infrared (IR) Spectroscopy: IR spectroscopy helped identify key functional groups, such as hydroxyl and amine moieties.

-

Chemical Degradation: Classical chemical degradation techniques, such as the Hofmann degradation, were employed to break down the molecule into smaller, more easily identifiable fragments, which helped to piece together the overall structure.

Expanding the Family: The Discovery of Swainsonine

Following the discovery of slaframine, the field of indolizidine alkaloid research gained momentum. In 1979, another pivotal discovery was made, this time from the plant kingdom. Researchers investigating "locoism," a neurological disease in livestock grazing on certain plants, isolated a new indolizidine alkaloid, swainsonine, from Swainsona canescens.[1][2]

Key Discovery: Swainsonine

-

Year of Isolation: 1979[2]

-

Source: Swainsona canescens[2]

-

Initial Biological Activity: Potent inhibitor of α-mannosidase.[1]

Experimental Protocols: Isolation and Structure Elucidation of Swainsonine

The isolation and structure determination of swainsonine benefited from the advancements in analytical techniques since the discovery of slaframine.

Isolation and Purification:

The protocol for isolating swainsonine from Astragalus lentiginosus (locoweed) involved a key continuous liquid/liquid extraction step. This process significantly increased the concentration of swainsonine from about 7% in the initial polar base material to 68%. Final purification to obtain pure swainsonine was achieved through recrystallization from ammonia-saturated chloroform or by sublimation.

Structure Elucidation:

The structure of swainsonine as an indolizidinetriol was determined using a combination of spectroscopic techniques. The relative stereochemistry was defined as 8aβ-indolizidine-lα,2α,8β-triol.[2]

A Sweet Discovery: Castanospermine from the Moreton Bay Chestnut

The search for biologically active natural products led researchers to the seeds of the Australian tree, Castanospermum australe, also known as the Moreton Bay Chestnut. In 1981, a new polyhydroxylated indolizidine alkaloid, castanospermine, was isolated from this source.[3][4]

Key Discovery: Castanospermine

-

Initial Biological Activity: Potent inhibitor of α- and β-glucosidases.

Experimental Protocols: Isolation and Characterization of Castanospermine

The purification of castanospermine from the seeds of C. australe was achieved with an overall yield of 0.5%.[3]

Isolation and Purification:

-

Extraction: Finely ground immature seeds were extracted with 75% ethanol.[3]

-